catMETium RF1

Description

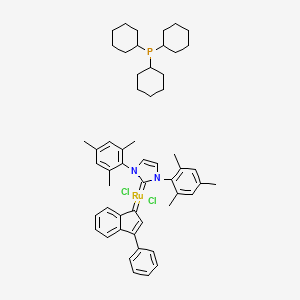

catMETium RF1 is a ruthenium (Ru)-based organometallic catalyst designed for applications in olefin metathesis and related synthetic transformations. Its molecular structure comprises a central Ru atom coordinated with a five-membered nitrogen heterocycle (N5), two chlorine atoms, and a benzene ring (Figure 1) .

Key structural features of this compound include:

- Nitrogen heterocycle: The N5 ring provides electronic and steric modulation, which may influence substrate binding and transition-state stabilization.

- Chlorine ligands: These contribute to the electrophilicity of the Ru center, critical for initiating metathesis activity.

- Benzene ring: Offers rigidity and may participate in π-interactions with substrates.

Properties

IUPAC Name |

[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2.C18H33P.C15H10.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h7-12H,1-6H3;16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNBIWQQLMQFEU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H67Cl2N2PRu | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254972-49-1 | |

| Record name | 254972-49-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of CatMETium RF1 involves the use of ruthenium-based precursors. The preparation typically starts with the dichloro(1,5-cyclooctadiene)ruthenium(II) complex. This precursor is reacted with 1,3-bis-(2,4,6-trimethylphenyl)-imidazol-2-ylidene in toluene, followed by a series of ligand substitutions to produce the final catalyst . The reaction conditions are generally mild, with the process being carried out at ambient temperature .

Chemical Reactions Analysis

CatMETium RF1 is primarily used in metathesis reactions, which involve the interchange of alkylidene groups between alkenes. The types of reactions it undergoes include:

Cross-Metathesis (CM): This reaction involves the exchange of alkylidene groups between two acyclic olefins.

Ring-Closing Metathesis (RCM): This reaction forms cyclic olefins from α,ω-dienes.

Ring-Opening Metathesis Polymerization (ROMP): This reaction polymerizes cyclic olefins.

Enyne Metathesis: This reaction produces dienes through the metathesis of an alkyne with an alkene.

Common reagents used in these reactions include dichloromethane and toluene, with reaction temperatures ranging from 40°C to 80°C . The major products formed depend on the specific metathesis reaction being performed, but they generally include cyclic and acyclic olefins.

Scientific Research Applications

CatMETium RF1 has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals.

Biology: It facilitates the synthesis of biologically active compounds, such as those used in cancer and hepatitis C treatments.

Medicine: It is involved in the production of active pharmaceutical ingredients.

Industry: It is used in the production of high-tech plastics and polymer materials.

Mechanism of Action

The mechanism of action of CatMETium RF1 involves the formation of a ruthenium-carbene complex. This complex facilitates the metathesis reaction by breaking and reforming carbon-carbon double bonds. The molecular targets include alkenes and alkynes, and the pathways involved are primarily those of olefin metathesis .

Comparison with Similar Compounds

Structural Comparison

The table below summarizes structural differences between catMETium RF1 and analogous catalysts:

| Catalyst | Ligand/Coordination Features | Heterocycle Type | Chlorine Atoms | Benzene Ring |

|---|---|---|---|---|

| This compound | N5 nitrogen heterocycle | 5-membered N-ring | 2 | Yes |

| Grubbs I | PCy3 (tricyclohexylphosphine) ligand | None | 2 | Yes |

| Grubbs II | PPh3 (triphenylphosphine) ligand | None | 2 | Yes |

| Grubbs-Hoveyda II | N6 nitrogen heterocycle | 6-membered N-ring | 2 | Yes |

Key Observations :

Ligand Systems : Unlike Grubbs catalysts, which rely on phosphine ligands (PCy3 or PPh3), this compound uses a nitrogen heterocycle. This substitution may reduce air/moisture sensitivity and improve thermal stability .

Hypothetical Performance Comparison

- Activity : The nitrogen heterocycle in this compound may enhance electron donation to the Ru center compared to phosphine ligands, accelerating oxidative addition steps in metathesis .

- Selectivity : The rigid N5 ring could impose steric constraints, favoring specific substrate orientations. For example, it might outperform Grubbs I in sterically demanding reactions.

- Stability : The absence of phosphine ligands might mitigate decomposition pathways (e.g., ligand dissociation), extending catalyst lifetime in continuous-flow systems.

Research Findings and Implications

The compact N5 ring in this compound may limit unproductive conformations, enhancing efficiency .

Synthetic Utility : The benzene ring in this compound could enable π-stacking interactions with aromatic substrates, a feature absent in phosphine-based Grubbs catalysts. This property might be advantageous in polymer chemistry or drug synthesis.

Q & A

How should researchers design experiments to ensure reproducibility of catMETium RF1 synthesis?

To ensure reproducibility, experimental protocols must include:

- Detailed synthetic procedures : Specify reaction conditions (temperature, pressure, solvent ratios), catalyst loading, and purification methods. Use standardized units and avoid ambiguous terms like "room temperature" .

- Compound characterization : Provide spectroscopic data (e.g., NMR, FT-IR), elemental analysis, and chromatographic purity (>95%) for novel compounds. For known compounds, cite literature methods for synthesis and characterization .

- Supplementary materials : Include raw datasets, instrument calibration details, and failure analyses in supporting information to aid replication .

What methodologies resolve contradictions in catalytic activity data for this compound across studies?

Advanced strategies include:

- Systematic meta-analysis : Aggregate data from multiple studies, adjusting for variables like catalyst pretreatment, substrate purity, and reaction environment. Use statistical tools (e.g., ANOVA) to identify outliers .

- Sensitivity analysis : Test how minor changes in experimental parameters (e.g., pH, solvent polarity) affect outcomes to pinpoint sources of variability .

- Cross-lab validation : Collaborate with independent labs to replicate experiments under controlled conditions, ensuring standardized protocols .

What characterization methods are essential for confirming the structural integrity of this compound?

Key methods include:

- Spectroscopic analysis : Use X-ray crystallography for solid-state structure determination, complemented by NMR for solution-phase confirmation .

- Surface characterization : Employ XPS or TEM to analyze catalyst surface morphology and active sites .

- Purity validation : Report HPLC/GC-MS retention times and compare with reference standards .

How can computational models be integrated with experimental data to elucidate this compound's catalytic mechanisms?

Adopt a hybrid approach:

- Data interoperability : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles to structure computational inputs (e.g., DFT calculations) alongside experimental kinetic data .

- Model validation : Compare computational predictions (e.g., activation energies) with experimental results (e.g., Arrhenius plots) to refine accuracy .

- Workflow documentation : Share code repositories and input parameters in supplemental materials for transparency .

What strategies mitigate discrepancies between theoretical predictions and experimental outcomes in this compound studies?

- Error propagation analysis : Quantify uncertainties in computational models (e.g., basis set selection) and experimental measurements (e.g., instrument precision) .

- Controlled benchmarking : Validate models against well-characterized reference systems before applying them to novel scenarios .

- Iterative refinement : Adjust hypotheses based on empirical feedback, documenting revisions in a version-controlled framework .

How should synthetic procedures for this compound be documented to meet academic journal standards?

- Structured reporting : Follow journal-specific guidelines (e.g., Medicinal Chemistry Research) to detail reagents, catalysts, and reaction monitoring techniques .

- Ethical disclosures : Highlight safety precautions for hazardous intermediates (e.g., pyrophoric compounds) in dedicated sections .

- Data archiving : Deposit synthetic protocols in public repositories (e.g., Zenodo) with persistent identifiers for long-term access .

What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

- Non-linear regression : Fit dose-response curves using software like GraphPad Prism to calculate EC50/IC50 values with 95% confidence intervals .

- Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

- Multivariate analysis : Account for covariates (e.g., cell line variability) using mixed-effects models .

How can researchers ensure compliance with FAIR principles when publishing this compound datasets?

- Metadata standardization : Adopt domain-specific ontologies (e.g., ChEBI for chemical entities) to annotate datasets .

- Repository selection : Use discipline-specific platforms (e.g., Chemotion for catalysis data) with DOI assignment .

- Quality assurance : Implement automated checks for data completeness and format consistency before submission .

What experimental controls are critical for validating this compound’s catalytic specificity?

- Negative controls : Test reactions without the catalyst or with structurally analogous but inactive compounds .

- Positive controls : Use established catalysts (e.g., Pd/C for hydrogenation) under identical conditions to benchmark performance .

- Blank experiments : Monitor side reactions by omitting substrates to identify unintended catalytic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.